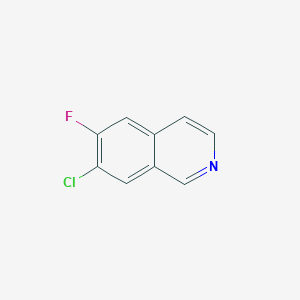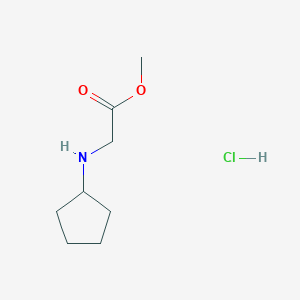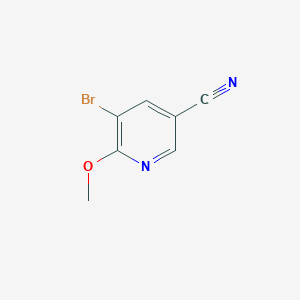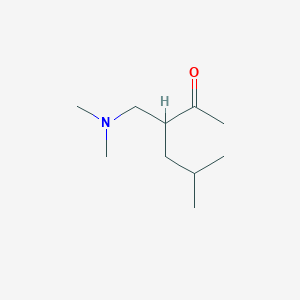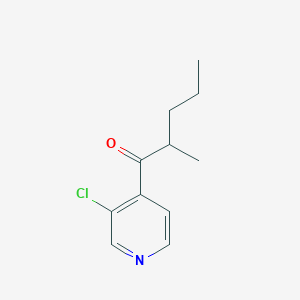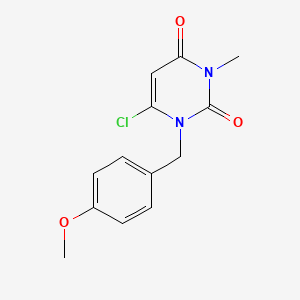
6-Chloro-1-(4-méthoxybenzyl)-3-méthylpyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
6-Chloro-1-(4-methoxybenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and material science
Applications De Recherche Scientifique
Développement de médicaments pharmaceutiques
La structure principale de ce composé ressemble à celle des benzimidazoles, qui sont importants dans le développement de médicaments en raison de leurs propriétés pharmacologiques . Les dérivés du benzimidazole sont connus pour leur large éventail d'activités biologiques, notamment leurs propriétés anti-cancéreuses, anti-inflammatoires, antimicrobiennes, antituberculeuses et anti-protozoaires. La présence d'un cycle pyrimidine dans le composé pourrait potentiellement améliorer ces propriétés, ce qui en fait un candidat pour le développement de nouveaux agents thérapeutiques.
Recherche anticancéreuse
Des composés de structures similaires ont été étudiés pour leur potentiel à inhiber la prolifération des cellules cancéreuses et à induire l'apoptose . Les groupes chloro et méthoxy attachés aux cycles benzyl et pyrimidine pourraient être modifiés pour cibler des lignées cellulaires cancéreuses spécifiques, offrant une voie pour le développement de nouveaux médicaments anticancéreux.
Études d'efficacité biologique
La nature hétérocyclique du composé en fait un candidat principal important pour les médicaments en fonction de diverses relations structure-activité (SAR). Ses dérivés peuvent être synthétisés par des moyens métalliques ou non métalliques et testés pour leur efficacité contre différentes souches de microbes, contribuant à la découverte de nouveaux antibiotiques .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(4-methoxybenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl chloride, 3-methyluracil, and thionyl chloride.
Formation of Intermediate: The first step involves the reaction of 4-methoxybenzyl chloride with 3-methyluracil in the presence of a base such as potassium carbonate to form an intermediate.
Chlorination: The intermediate is then chlorinated using thionyl chloride to introduce the chloro group at the 6-position of the pyrimidine ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 6-Chloro-1-(4-methoxybenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance the production yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-1-(4-methoxybenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloro
Propriétés
IUPAC Name |
6-chloro-1-[(4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-15-12(17)7-11(14)16(13(15)18)8-9-3-5-10(19-2)6-4-9/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINZAMOQCXMUNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=C(C=C2)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30701533 | |
| Record name | 6-Chloro-1-[(4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916764-89-1 | |
| Record name | 6-Chloro-1-[(4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
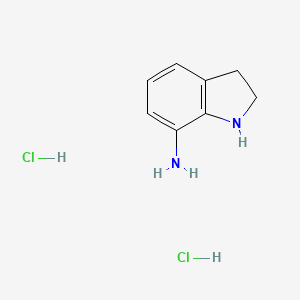

![[1-(Methylamino)cyclobutyl]methanol](/img/structure/B1465087.png)

![cis-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465089.png)
![5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1465091.png)
